molecular formula C18H24O3 B4571139 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

Cat. No.: B4571139
M. Wt: 288.4 g/mol
InChI Key: KATDYHPULPASCS-UHFFFAOYSA-N
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Description

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is a synthetic phenylpropynoic acid derivative of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a propynoic acid linker attached to a para-alkoxy-substituted phenyl ring, is shared with a class of compounds investigated for their potent anti-cytokine and anti-inflammatory properties . Research on structurally similar phenolic amides has demonstrated that such compounds can act as potent, cell-permeable inhibitors of key pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and TNF-α, in lipopolysaccharide (LPS)-stimulated human immune cells . The proposed mechanism of action for this chemical series involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, potentially through direct binding to and inhibition of IκB kinase (IKK), thereby suppressing the phosphorylation of NF-κB p65 and subsequent transcription of inflammatory mediators . The incorporation of a nonyloxy chain is a critical structural feature intended to enhance lipophilicity and cell membrane permeability, which are key determinants of bioactivity within this compound class . This makes this compound a highly valuable chemical tool for researchers exploring novel mechanisms to modulate inflammatory signaling cascades, with potential applications in the study of sepsis, cytokine release syndromes, and other immune-dysregulated conditions.

Properties

IUPAC Name

3-(4-nonoxyphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20/h9-10,12-13H,2-8,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDYHPULPASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid typically involves the following steps:

    Formation of the Nonyloxy Group: The initial step involves the preparation of the nonyloxy group, which can be achieved by reacting nonanol with an appropriate halogenating agent to form nonyl halide.

    Attachment to Phenyl Ring: The nonyl halide is then reacted with a phenol derivative to form 4-(Nonyloxy)phenol.

    Formation of Prop-2-ynoic Acid Moiety: The final step involves the coupling of 4-(Nonyloxy)phenol with propargyl bromide in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Unique Properties/Applications Reference
This compound Nonyloxy (C₉H₁₉O) + propiolic acid High lipophilicity; potential surfactant or membrane-targeting agent
4-Methylphenylpropiolic acid Methyl group + propiolic acid Moderate reactivity; used in click chemistry
4-(tert-Butyl)phenylpropiolic acid tert-Butyl group + propiolic acid Enhanced steric hindrance; reduced solubility in polar solvents
3-(Oxan-4-yloxy)propanoic acid Oxane (tetrahydropyran) ring + propanoic acid Improved solubility in semi-polar media; enzyme inhibition potential
3-(2-Allylphenyl)propanoic acid Allyl group + propanoic acid Anti-inflammatory activity; allyl enables Michael addition
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid Methoxycarbonyl (ester) + propiolic acid Ester group allows prodrug strategies; lower acidity than carboxylic acid

Key Structural and Functional Differences

Lipophilicity and Solubility: The nonyloxy chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., methyl, tert-butyl) or cyclic substituents (e.g., oxane) . This property enhances membrane permeability but reduces aqueous solubility, making it suitable for lipid-based formulations. In contrast, 3-(Oxan-4-yloxy)propanoic acid exhibits balanced solubility due to its polar oxane ring, favoring interactions in enzymatic environments .

Reactivity of the Propiolic Acid Group: The triple bond in propiolic acid allows for regioselective reactions, such as Huisgen cycloaddition (click chemistry), which is less feasible in propanoic acid derivatives (e.g., 3-(2-Allylphenyl)propanoic acid) . Compounds like 4-(tert-Butyl)phenylpropiolic acid show reduced reactivity due to steric hindrance from the bulky tert-butyl group .

The nonyloxy chain may confer surfactant-like properties, enabling membrane disruption in antimicrobial applications, a feature absent in methoxycarbonyl analogs .

Unique Advantages of this compound

  • Enhanced Hydrophobic Interactions: The long nonyloxy chain facilitates interactions with lipid bilayers or hydrophobic protein pockets, making it valuable in drug delivery systems .
  • Dual Reactivity : The propiolic acid group participates in both acid-base chemistry and alkyne-specific reactions, enabling versatile synthetic modifications .
  • Thermodynamic Stability : The extended alkyl chain improves thermal stability compared to shorter-chain analogs, as evidenced by higher melting points in related compounds .

Q & A

Basic Question: What are the recommended methodologies for synthesizing 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid, and what safety protocols should be prioritized?

Answer:
Synthesis typically involves coupling reactions between alkynyl intermediates and substituted phenols. Key steps include:

  • Alkyne activation : Use Pd/Cu catalysts for Sonogashira coupling to attach the nonyloxy-phenyl group to the propiolic acid backbone .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product .
  • Safety : Follow OSHA guidelines for handling reactive intermediates:
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
    • Implement engineering controls (e.g., exhaust ventilation) to maintain airborne concentrations below recommended exposure levels .

Advanced Question: How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

Answer:
Yield optimization requires systematic screening:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance alkynyl group reactivity but may increase side reactions. Non-polar solvents (toluene) improve selectivity but reduce reaction rates .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates .
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency. Excess catalyst can lead to colloidal Pd formation, complicating purification .
  • Data-driven adjustments : Use HPLC or GC-MS to monitor reaction progress and adjust parameters in real time .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify the nonyloxy chain (δ 3.8–4.2 ppm for -OCH₂-) and alkyne protons (sharp singlet near δ 2.5–3.0 ppm) .
    • FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility checks :
    • Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments .
    • Use LC-MS to confirm compound purity (>95%) before testing .
  • Mechanistic studies :
    • Perform docking simulations to predict binding interactions with target proteins (e.g., kinases) .
    • Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Basic Question: What are the critical storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the alkyne group .
  • Light sensitivity : Protect from UV exposure using amber glass vials .
  • Humidity control : Include desiccants (silica gel) to avoid carboxylic acid dimerization .

Advanced Question: What strategies can resolve low yields in the final cyclization step of derivatives of this compound?

Answer:

  • Catalyst screening : Test BF₃·Et₂O or p-TsOH for acid-catalyzed cyclization; optimize stoichiometry (1.2–1.5 equivalents) .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields by 15–20% .
  • Inert atmosphere : Use Schlenk lines to exclude moisture and oxygen, which deactivate catalysts .

Basic Question: How should researchers safely handle waste generated during synthesis?

Answer:

  • Segregation : Separate halogenated solvents (e.g., DCM) from non-halogenated waste .
  • Neutralization : Treat acidic residues with NaHCO₃ before disposal .
  • Documentation : Maintain records per EPA guidelines for hazardous waste tracking .

Advanced Question: What computational methods are effective for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs software to estimate hydrophobicity, critical for bioavailability studies .
  • pKa prediction : Employ MarvinSketch or SPARC to determine ionization states at physiological pH .
  • Molecular dynamics (MD) : Simulate membrane permeability using GROMACS or NAMD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid
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3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

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